Diethyl vinyl phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

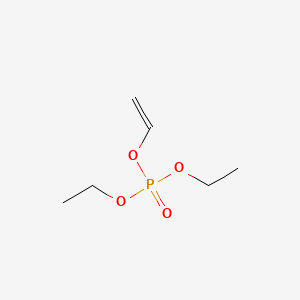

Diethyl vinyl phosphate is a useful research compound. Its molecular formula is C6H13O4P and its molecular weight is 180.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

Radical Polymerization

DEVP has been investigated for its potential in radical polymerization. However, studies indicate that it often yields low molecular weight products when homopolymerized due to its reluctance to enter growing polymer chains. In copolymerization with styrene and other monomers, DEVP has shown more promise, leading to the formation of amphiphilic copolymers with applications in drug delivery and nanotechnology .

Case Study: Copolymerization with Styrene

A significant study explored the copolymerization of DEVP with styrene using tert-butyl hydroperoxide as an initiator. The results showed a reactivity ratio of r1=19.45 for styrene and r2=0.11 for DEVP, indicating that styrene was favored in the copolymerization process. The resulting copolymers exhibited self-assembly properties in aqueous solutions, making them suitable for biomedical applications .

| Monomer | Reactivity Ratio | Application |

|---|---|---|

| Styrene | 19.45 | Drug delivery systems |

| Vinyl Acetate | 5.00 | Coatings and adhesives |

Biomedical Applications

DEVP-based polymers have shown potential in the biomedical field due to their biocompatibility and adjustable degradability. The amphiphilic nature of DEVP-containing copolymers allows for the encapsulation of therapeutic agents, enhancing drug delivery systems.

Case Study: Nanoparticle Formation

Research demonstrated that poly(diethyl vinylphosphonate-co-2-chloroethyl methacrylate) can self-assemble into nanoparticles in aqueous media. These nanoparticles are promising for use as microreactors or carriers for drug delivery due to their ability to encapsulate guest molecules effectively .

Flame Retardancy

Phosphorus-containing polymers derived from DEVP have been studied for their flame-retardant properties. Incorporating DEVP into polymer matrices can enhance their resistance to combustion, making them suitable for applications in textiles and construction materials.

Case Study: Flame Retardant Properties

A study found that incorporating DEVP into polyacrylonitrile significantly improved the material's flame retardancy without compromising mechanical properties. This application is particularly relevant for developing safer materials in consumer products .

Environmental Applications

DEVP has also been explored for its potential environmental applications, particularly in the treatment of wastewater and soil remediation processes due to its ability to form stable complexes with heavy metals.

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

DEVP undergoes nucleophilic additions due to the electron-deficient nature of its vinyl group.

Aza-Michael Addition

Secondary amines react with DEVP via aza-Michael addition to form β-aminophosphonates:

DEVP+R2NH→R2N-CH2CH2PO(OEt)2

-

Example : Reaction with piperidine proceeds exothermically in solvent-free conditions, yielding quantitative conversions .

-

Scope : Primary amines (e.g., benzylamine, cyclohexylamine) and bulky amines (e.g., tert-butylamine) also participate, with yields ranging from 45% to 89% .

| Nucleophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| Piperidine | β-(Piperidinyl)phosphonate | ~100 | Solvent-free, 25°C |

| Benzylamine | β-(Benzylamino)phosphonate | 82 | THF, 0°C |

| tert-Butylamine | β-(tert-Butyl)phosphonate | 45 | THF, −20°C |

Nucleophilic Substitution

The phosphonate group in DEVP facilitates substitution reactions, particularly with alcohols and thiols.

Alkoxylation

Reaction with alcohols under basic conditions produces mixed phosphonates:

DEVP+ROH→RO-PO(OEt)2+byproducts

-

Functional Group Tolerance : Reactions tolerate esters, nitriles, and halides (e.g., alkyl bromides) .

-

Scale-Up : 15 mmol reactions yield 82% product (e.g., 2r ) .

Photostimulated Vinylic Substitution

DEVP reacts with organotin reagents under UV light via a radical chain (S_RN1) mechanism :

DEVP+NaSnR3hνR3Sn-CH=CH-PO(OEt)2

-

Scope : Conjugated substrates (e.g., 1-phenylvinyl-DEP) react efficiently (45–89% yield), while non-conjugated analogs (e.g., 1-cyclohexenyl-DEP) show no reactivity .

-

Stereoconvergence : Reactions proceed without stereochemical preference, yielding single regioisomers .

Copolymerization

DEVP forms amphiphilic copolymers with electron-deficient monomers (e.g., 2-chloroethyl methacrylate, maleic anhydride) .

Radical Copolymerization with 2-Chloroethyl Methacrylate (CEMA)

-

Reactivity Ratios : r1=19.45 (CEMA), r2=0.11 (DEVP), indicating CEMA-dominated chain propagation .

-

Thermal Properties : Copolymers exhibit a single Tg, confirming random microstructure .

| Monomer Pair | Tg (°C) | Molecular Weight (Da) | PDI |

|---|---|---|---|

| DEVP-co-CEMA (1:1) | 42 | 15,000 | 1.23 |

| DEVP-co-MAnh | 78 | 12,500 | 1.35 |

Hydrolysis and Stability

DEVP hydrolyzes under acidic or basic conditions to yield phosphoric acid derivatives:

DEVP+H2OH+/OH−CH2=CH−PO(OH)2+2EtOH

-

Kinetics : Hydrolysis rates depend on pH and temperature, with faster degradation in strong acids.

Mechanistic Insights

Eigenschaften

CAS-Nummer |

4851-64-3 |

|---|---|

Molekularformel |

C6H13O4P |

Molekulargewicht |

180.14 g/mol |

IUPAC-Name |

ethenyl diethyl phosphate |

InChI |

InChI=1S/C6H13O4P/c1-4-8-11(7,9-5-2)10-6-3/h4H,1,5-6H2,2-3H3 |

InChI-Schlüssel |

ULUJSLFWDQSXRS-UHFFFAOYSA-N |

Kanonische SMILES |

CCOP(=O)(OCC)OC=C |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.